molecular formula C36H40N2O7 B1245331 Aestivophoenin B

Aestivophoenin B

Cat. No.: B1245331
M. Wt: 612.7 g/mol
InChI Key: ISXDPWVSFUTKTJ-FOZKTZISSA-N
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Description

Aestivophoenin B (compound 149) is a phenazine-derived natural product first isolated from microbial sources, notably during co-cultivation studies of Micromonospora sp. UR56 and Actinokineospora sp. EG49 . Structurally, it features a 5,10-dihydrophenazine core substituted with a benzoyl group at C-3, a prenyl chain at N-5, and a carboxylic acid at C-1 (Figure 1). This configuration was confirmed via 2D NMR spectroscopy, including $ ^1H $-$ ^1H $ COSY and HMBC correlations, which established the connectivity of the benzoyl carbonyl (δ 193.1 ppm) and carboxylic acid (δ 169.0 ppm) . This compound is part of a broader family of phenazine alkaloids, including Aestivophoenin A (148) and Benthophoenin (150), which share structural motifs but differ in substituent positioning and oxidation states .

Phenazine compounds are recognized for their diverse bioactivities, such as antimicrobial, antifungal, and enzyme inhibitory properties.

Properties

Molecular Formula

C36H40N2O7

Molecular Weight

612.7 g/mol

IUPAC Name

[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 7-benzoyl-5,9-bis(3-methylbut-2-enyl)-10H-phenazine-1-carboxylate

InChI

InChI=1S/C36H40N2O7/c1-20(2)14-15-24-18-25(32(40)23-10-7-6-8-11-23)19-28-29(24)37-30-26(12-9-13-27(30)38(28)17-16-21(3)4)35(43)45-36-34(42)33(41)31(39)22(5)44-36/h6-14,16,18-19,22,31,33-34,36-37,39,41-42H,15,17H2,1-5H3/t22-,31-,33+,34+,36-/m0/s1

InChI Key

ISXDPWVSFUTKTJ-FOZKTZISSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(=O)C2=C3C(=CC=C2)N(C4=CC(=CC(=C4N3)CC=C(C)C)C(=O)C5=CC=CC=C5)CC=C(C)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C2=C3C(=CC=C2)N(C4=CC(=CC(=C4N3)CC=C(C)C)C(=O)C5=CC=CC=C5)CC=C(C)C)O)O)O

Synonyms

aestivophoenin B

Origin of Product

United States

Comparison with Similar Compounds

Aestivophoenin A (148)

  • Molecular Formula : $ C{23}H{20}N2O3 $
  • Substituents : Benzoyl at C-3, prenyl at N-5, and carboxylic acid at C-1.
  • Key Differences : Aestivophoenin A is an isomer of Chromophenazine D (147), differing in the substitution pattern of the phenazine core. The carboxylic acid group in Aestivophoenin A is at C-1, whereas Chromophenazine D places it at C-4 .
  • Bioactivity : Like this compound, its bioactivity is underexplored, but phenazine analogs generally exhibit antimicrobial and antioxidant properties .

Benthophoenin (150)

  • Molecular Formula : $ C{24}H{22}N2O4 $
  • Substituents : Additional hydroxylation at C-7 and a methylated prenyl chain.
  • Source : Co-isolated with Aestivophoenins A and B, suggesting a shared biosynthetic pathway .

Chromophenazine B (145)

  • Molecular Formula : $ C{22}H{18}N2O3 $
  • Substituents : 9-Methyl group, prenyl at N-5, and carboxylic acid at C-1.
  • Key Differences : Lacks the benzoyl group present in this compound, reducing its aromaticity and likely altering its interaction with biological targets.
  • Biosynthesis : Derived from a 5,9-diprenylated phenazine precursor, similar to this compound .

Data Table: Comparative Analysis of this compound and Analogues

Compound Molecular Formula Substituents Source Organism Bioactivity Reference
This compound (149) $ C{23}H{20}N2O3 $ Benzoyl (C-3), prenyl (N-5), COOH (C-1) Micromonospora sp. UR56 Underexplored
Aestivophoenin A (148) $ C{23}H{20}N2O3 $ Benzoyl (C-3), prenyl (N-5), COOH (C-1) Micromonospora sp. UR56 Antimicrobial (potential)
Benthophoenin (150) $ C{24}H{22}N2O4 $ Benzoyl (C-3), OH (C-7), methyl-prenyl Micromonospora sp. UR56 Antioxidant (potential)
Chromophenazine B (145) $ C{22}H{18}N2O3 $ 9-Methyl, prenyl (N-5), COOH (C-1) Marine bacteria (unspecified) Enzyme inhibition

Key Findings from Comparative Studies

Structural Impact on Bioactivity :

  • The benzoyl group in this compound and A may enhance binding to hydrophobic enzyme pockets, a feature absent in Chromophenazine B .
  • Hydroxylation in Benthophoenin increases solubility, which could improve bioavailability compared to this compound .

Biosynthetic Pathways :

  • All compounds likely originate from a common 5,9-diprenylated phenazine precursor. Cyclization and oxidation steps determine substituent positioning .

Taxonomic Sources: Aestivophoenins and Benthophoenin are exclusively reported from Micromonospora and Actinokineospora species, whereas Chromophenazines are found in diverse marine bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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